N-acetyl-3-hydroxy-L-phenylalanine
Description
Chemical Identification and Classification
Alternative naming systems recognize the compound through various descriptive approaches. The Chemical Abstracts Service employs the name this compound as the preferred designation, while some literature sources may reference the compound using structural descriptors that emphasize specific functional group arrangements. The simplified molecular input line entry system representation O=C(O)C@HCC1=CC=CC(O)=C1 provides a text-based structural encoding that facilitates database searches and computational analysis.
The relationship between this compound and related compounds creates additional nomenclature considerations. The parent amino acid, 3-hydroxy-L-phenylalanine, also known as L-meta-tyrosine, carries the Chemical Abstracts Service number 587-33-7 and represents the non-acetylated precursor. This structural relationship establishes clear naming patterns that distinguish between various derivatization states of the core amino acid framework.
Position in Amino Acid Derivative Taxonomy
This compound occupies a specific position within the hierarchical classification system of amino acid derivatives. At the highest taxonomic level, the compound belongs to the organic compounds category, specifically within the subset of carboxylic acids and derivatives. Moving to more specialized classifications, it falls under the alpha amino acids and derivatives group, which encompasses all compounds containing the characteristic amino acid backbone structure.
Within the amino acid derivative taxonomy, this compound represents a member of the N-acyl-alpha amino acids subfamily. This classification distinguishes compounds bearing acyl modifications at the amino terminus from other types of amino acid derivatives such as methyl esters, hydroxylated variants, or peptide-linked structures. The specific acetyl modification places it among the acetylated amino acid derivatives, a group that includes compounds like N-acetyl-L-phenylalanine, N-acetyl-L-tyrosine, and other acetylated proteinogenic amino acids.
The hydroxylation pattern provides another level of taxonomic distinction. The meta-hydroxylation on the aromatic ring creates a structural relationship with tyrosine derivatives while maintaining clear differences from para-hydroxylated compounds. This positioning within the hydroxylated aromatic amino acid category establishes connections to neurotransmitter precursors and metabolic intermediates involved in aromatic amino acid catabolism pathways.
The evolutionary perspective on amino acid classification reveals that aromatic amino acids like phenylalanine represent ancient components of the genetic code, with evidence suggesting their incorporation into early metabolic networks through primitive biosynthetic pathways. This historical context positions this compound as a modern derivative of these fundamental building blocks, modified through contemporary chemical or enzymatic processes.
Significance in Biochemical Research
The research significance of this compound extends across multiple domains of biochemical investigation, reflecting its potential roles in metabolic studies, protein modification research, and pharmaceutical development. The compound's dual functional groups—the acetyl modification and the meta-hydroxyl substitution—provide researchers with a unique molecular tool for investigating structure-activity relationships in biological systems.
Contemporary research in amino acid derivatives has demonstrated the importance of acetylated compounds in understanding protein stability and cellular regulation mechanisms. The widespread occurrence of N-terminal acetylation in eukaryotic proteins suggests that acetylated amino acid derivatives like this compound may serve as models for studying protein-protein interactions and enzymatic recognition processes. These investigations contribute to broader understanding of post-translational modifications and their roles in cellular function.
The hydroxylation pattern of this compound positions it as a valuable research tool for investigating aromatic hydroxylation reactions and their biochemical consequences. Recent advances in biocatalytic cascade reactions have demonstrated the potential for producing diverse phenylalanine derivatives through enzymatic processes, highlighting the growing interest in developing efficient synthetic approaches for modified amino acids. These developments suggest that this compound may serve as both a research target and a synthetic intermediate in the production of more complex derivatives.
The compound's structural relationship to neurotransmitter precursors creates additional research opportunities in neurochemical studies. The meta-hydroxylation pattern provides a structural analog that may help researchers understand the specificity requirements of enzymes involved in neurotransmitter biosynthesis while avoiding direct interference with normal metabolic pathways. This approach supports investigation of enzyme-substrate interactions without disrupting essential cellular processes.
Modern computational approaches to drug discovery have identified hydroxylated amino acid derivatives as potentially valuable scaffolds for pharmaceutical development. The structural complexity of this compound, combining acetylation and hydroxylation modifications, provides multiple sites for further chemical modification and optimization in medicinal chemistry applications. Research into related compounds has demonstrated antiproliferative activities against various cancer cell lines, suggesting that systematic studies of hydroxylated phenylalanine derivatives may yield compounds with therapeutic potential.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAKBHDGWJUAPT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731860 | |
| Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64325-07-1 | |
| Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-3-hydroxy-L-phenylalanine typically involves the acetylation of 3-hydroxy-L-phenylalanine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-3-hydroxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-oxo-L-phenylalanine derivatives.
Reduction: Formation of N-ethyl-3-hydroxy-L-phenylalanine.
Substitution: Formation of 3-chloro-L-phenylalanine derivatives.
Scientific Research Applications
Biochemical Applications
1.1. Enzyme Engineering and Protein Modification
NAc-3-OH-Phe is utilized in enzyme engineering to enhance the stability and activity of proteins. The incorporation of unnatural amino acids (UAAs) like NAc-3-OH-Phe allows for the development of proteins with tailored properties, which can be crucial for biocatalysis and drug discovery. For instance, studies have shown that UAAs can be incorporated into proteins to create biocatalysts with improved catalytic efficiency and substrate specificity .
1.2. Genetic Code Expansion
The compound is significant in genetic code expansion techniques, where it serves as a building block for synthesizing non-standard amino acids (nsAAs). These nsAAs enable the production of proteins with novel functionalities, which are particularly useful in therapeutic applications, such as antibody-drug conjugates and imaging probes .
Pharmaceutical Applications
2.1. Drug Development
NAc-3-OH-Phe has potential applications in drug development due to its structural similarity to phenylalanine, which is involved in various metabolic pathways. Its derivatives are being explored for their roles in synthesizing pharmaceuticals, including antidepressants and other therapeutic agents . The ability to modify its structure opens avenues for creating compounds with enhanced bioactivity.
2.2. Antidepressant Properties
Research indicates that N-acetyl-L-phenylalanine (a related compound) has been approved for use as an antidepressant, suggesting that NAc-3-OH-Phe may share similar therapeutic properties due to its structural attributes . This aspect warrants further investigation into its pharmacological effects.
Material Science Applications
3.1. Synthesis of Biomaterials
NAc-3-OH-Phe can be used in the synthesis of stimuli-responsive materials. Its incorporation into polymer matrices enhances the mechanical properties and responsiveness to environmental changes, making it suitable for applications in smart materials and drug delivery systems .
3.2. Development of Functional Materials
The compound's unique chemical structure allows for modifications that can lead to the creation of functional materials with specific properties, such as enhanced thermal stability or bioactivity. This versatility is advantageous in creating materials for biomedical applications, including tissue engineering scaffolds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-acetyl-3-hydroxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- NAcPhe ’s small acetyl group balances hydrophilicity and metabolic stability, unlike the highly lipophilic N-palmitoyl derivative, which is suited for lipid-based drug delivery .
- N-Phthaloyl-L-phenylalanine ’s bulky aromatic substituent makes it ideal as a protecting group in peptide synthesis, as it can be selectively removed under basic or reductive conditions .
- 4-Azido-L-phenylalanine introduces a bioorthogonal azide group, enabling applications in site-specific protein labeling and crosslinking .
Biological Activity
N-acetyl-3-hydroxy-L-phenylalanine (NAHPA) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in relation to metabolic pathways and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized from L-phenylalanine and acetyl-CoA through the action of phenylalanine N-acetyltransferase. This compound belongs to the class of N-acyl-alpha amino acids, which are known to participate in various physiological processes, including neurotransmitter synthesis and metabolic regulation .
The biological activity of NAHPA is primarily linked to its modulation of metabolic pathways associated with phenylalanine and tyrosine metabolism. Key mechanisms include:
- Interaction with Enzymes : NAHPA interacts with enzymes involved in amino acid metabolism, potentially influencing the production of neurotransmitters such as dopamine and norepinephrine.
- Influence on Neurotransmission : By modulating metabolic pathways, NAHPA may affect neurotransmitter levels, which can have implications for mood regulation and cognitive function .
1. Anti-inflammatory Properties
Research indicates that NAHPA may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions characterized by chronic inflammation.
2. Neuroprotective Effects
NAHPA has been studied for its neuroprotective properties. It may help stabilize dopamine levels in the brain, which is crucial for maintaining cognitive functions and emotional balance. This effect is particularly relevant in conditions such as Parkinson's disease and depression .
3. Potential as a Biomarker
Due to its role in metabolic pathways, NAHPA may serve as a biomarker for certain diseases, including metabolic disorders like phenylketonuria (PKU). Elevated levels of NAHPA have been observed in individuals with PKU, suggesting its utility in clinical diagnostics .
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of NAHPA:
Q & A
Q. How to resolve contradictions in NMR/FTIR data for structural confirmation?
- Resolution :
- 2D NMR : COSY and HSQC correlate proton and carbon signals, clarifying overlapping peaks.
- Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes .
Notes
- Methods for N-acetyl-L-phenylalanine analogs (e.g., ) may require adaptation for the 3-hydroxy derivative.
- Commercial sources (e.g., benchchem.com ) are excluded per reliability guidelines.
- For synthesis scale-up, consult GMP-compliant protocols beyond academic lab settings.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
